molecular formula C14H30 B1618098 2,6,10-Trimethylundecane CAS No. 6864-53-5

2,6,10-Trimethylundecane

Cat. No.: B1618098
CAS No.: 6864-53-5
M. Wt: 198.39 g/mol
InChI Key: RMDGVETXJWRSGT-UHFFFAOYSA-N
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Description

2,6,10-Trimethylundecane is an organic compound with the molecular formula C14H30. It is a type of alkane, specifically a branched alkane, and is also known as a trimethyl derivative of undecane. This compound is characterized by its structure, which includes three methyl groups attached to the main carbon chain at positions 2, 6, and 10. It is a colorless to pale yellow liquid with a density of approximately 0.763 g/cm³ and a boiling point of around 227°C .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,6,10-Trimethylundecane can be synthesized through various chemical reactions. One common method involves the oxidation, etherification, and cleavage of primary fatty alcohols, followed by dehydration and further cleavage to yield the desired product . Another approach includes the hydrogenation of dodecane, followed by appropriate reactions and purification steps .

Industrial Production Methods

In industrial settings, this compound is often produced using large-scale chemical synthesis techniques. These methods typically involve the use of catalysts and controlled reaction conditions to ensure high yield and purity. The compound can also be derived from natural sources such as phytane and squalane, which undergo chemical transformations to produce the final product .

Chemical Reactions Analysis

Types of Reactions

2,6,10-Trimethylundecane undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen to the compound, often resulting in the formation of alcohols, ketones, or carboxylic acids.

    Reduction: This process involves the removal of oxygen or the addition of hydrogen, typically converting the compound into simpler hydrocarbons.

    Substitution: In this reaction, one or more hydrogen atoms in the compound are replaced by other atoms or groups, such as halogens.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are frequently used.

    Substitution: Halogenation reactions often use reagents like chlorine (Cl2) or bromine (Br2) under UV light or heat.

Major Products Formed

    Oxidation: Alcohols, ketones, and carboxylic acids.

    Reduction: Simpler hydrocarbons.

    Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

2,6,10-Trimethylundecane has various applications in scientific research and industry:

    Chemistry: It is used as a solvent and a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic uses and effects on human health.

    Industry: It is utilized in the production of fragrances, dyes, and surfactants.

Mechanism of Action

The mechanism of action of 2,6,10-Trimethylundecane involves its interaction with molecular targets and pathways within biological systems. The compound can interact with cell membranes, proteins, and enzymes, potentially altering their structure and function. These interactions can lead to various biological effects, such as changes in cell signaling, metabolism, and gene expression .

Comparison with Similar Compounds

2,6,10-Trimethylundecane can be compared with other similar compounds, such as:

    2,6,10-Trimethyldodecane: Another branched alkane with similar properties but a longer carbon chain.

    2,6-Dimethyloctane: A shorter branched alkane with only two methyl groups.

    Phytane: A naturally occurring branched alkane with a similar structure but different biological and chemical properties.

The uniqueness of this compound lies in its specific branching pattern and the positions of the methyl groups, which influence its physical and chemical properties .

Properties

IUPAC Name

2,6,10-trimethylundecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H30/c1-12(2)8-6-10-14(5)11-7-9-13(3)4/h12-14H,6-11H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMDGVETXJWRSGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)CCCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H30
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6075069
Record name Undecane, 2,6,10-trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6075069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6864-53-5
Record name 2,6,10-Trimethylundecane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6864-53-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Undecane, 2,6,10-trimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006864535
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Undecane, 2,6,10-trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6075069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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